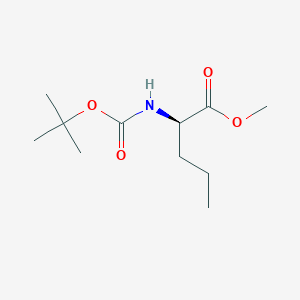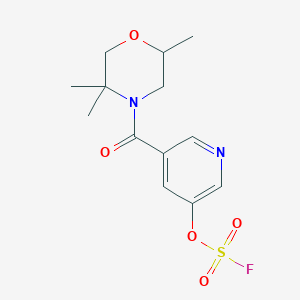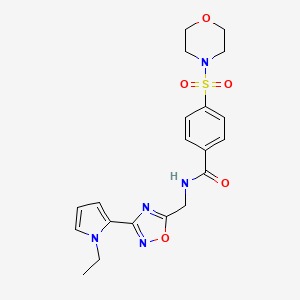![molecular formula C15H10BrFN2OS B2944398 4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide CAS No. 391223-85-1](/img/structure/B2944398.png)
4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromo group, a cyano group, a fluorobenzamide group, and a cyclopenta[b]thiophen group . These groups suggest that the compound may have interesting chemical properties and potential uses in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . The presence of multiple functional groups suggests that the synthesis of this compound could involve several steps, each introducing a different group .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups . These groups are likely to influence the overall shape of the molecule, as well as its chemical reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the presence of its various functional groups . For example, the cyano group could potentially undergo reactions with nucleophiles, while the bromo group could potentially be displaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromo group could increase its molecular weight and potentially its boiling point, while the presence of a cyano group could influence its polarity .Scientific Research Applications
Electrochemical Fluorination in Organic Synthesis
Research into the electrochemical fluorination of aromatic compounds has shown the transformation of similar bromobenzamide compounds, suggesting potential applications in the synthesis of fluorinated organic molecules. Such processes are crucial for creating compounds with enhanced chemical stability, reactivity, and potential pharmacological activities (Shainyan & Danilevich, 2006).
Pharmacological Research
The structure of 4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide suggests potential in drug discovery, particularly in the design of novel therapeutic agents. Compounds with similar structural features have been explored for their carbonic anhydrase inhibitory properties, offering insights into the development of treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Material Science and Chemical Sensors
The presence of functional groups such as bromo, cyano, and fluorobenzamide in the compound's structure indicates its potential utility in material science, particularly in the synthesis of organic semiconductors and electrooptical materials. Studies on similarly structured compounds have demonstrated their application in creating low melting esters with large nematic ranges, which are crucial for developing advanced liquid crystal displays and electrooptical devices (Gray & Kelly, 1981).
Future Directions
The potential applications and future directions for this compound would depend on its specific properties and activities. Given its complex structure and the presence of several functional groups, it could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .
properties
IUPAC Name |
4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2OS/c16-8-4-5-10(12(17)6-8)14(20)19-15-11(7-18)9-2-1-3-13(9)21-15/h4-6H,1-3H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMNNMDYVRHPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2944315.png)
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2944318.png)
![N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide](/img/structure/B2944320.png)


amine hydrochloride](/img/no-structure.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2944327.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2944332.png)


![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)

